Dl-canavanine sulfate

Beschreibung

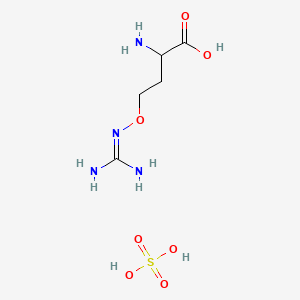

The exact mass of the compound this compound (H-DL-Hse(Guanidino)-OH.H2SO4) is 274.05831997 g/mol and the complexity rating of the compound is 259. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-amino-4-(diaminomethylideneamino)oxybutanoic acid;sulfuric acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N4O3.H2O4S/c6-3(4(10)11)1-2-12-9-5(7)8;1-5(2,3)4/h3H,1-2,6H2,(H,10,11)(H4,7,8,9);(H2,1,2,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVIPJKVMOKFIEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CON=C(N)N)C(C(=O)O)N.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14N4O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of DL-Canavanine Sulfate

Introduction

L-Canavanine, a non-proteinogenic amino acid found predominantly in the seeds of leguminous plants, stands as a compelling example of molecular mimicry in nature.[1][2][3] As the guanidinooxy structural analogue of L-arginine, it serves as a potent defensive compound against herbivores and insects.[1][2][4] Its toxicity stems from its ability to act as an antimetabolite of L-arginine, a critical amino acid in most organisms.[1][4] This guide provides a comprehensive overview of the multifaceted mechanism of action of this compound, tailored for researchers and professionals in drug development.

Part 1: The Core Molecular Insult - A Trojan Horse in Protein Synthesis

The primary mechanism of L-canavanine's toxicity is its deceptive structural similarity to L-arginine, which allows it to infiltrate the cellular machinery of protein synthesis.[1][3][5][6]

Structural Mimicry of L-Arginine

L-canavanine differs from L-arginine only by the substitution of a methylene bridge (-CH2-) with an oxygen atom in the guanidino group.[3] This subtle change has profound biochemical consequences. While structurally similar enough to be recognized by key enzymes, the oxyguanidino group of L-canavanine is significantly less basic than the guanidino group of L-arginine.[5][7]

Aberrant Incorporation into Proteins

The journey of this "molecular Trojan horse" begins with its recognition by arginyl-tRNA synthetase (ArgRS), the enzyme responsible for charging transfer RNA (tRNA) with arginine.[1][4][5] In many species, ArgRS cannot effectively discriminate between L-arginine and L-canavanine, leading to the formation of canavanyl-tRNA.[1][4][8] This mischarged tRNA then delivers L-canavanine to the ribosome, where it is incorporated into nascent polypeptide chains in place of L-arginine.[1][4][5][6]

The result is the synthesis of "canavanyl-proteins," which are structurally and functionally aberrant.[3][5][9] The lower basicity of the canavanine side chain disrupts the formation of crucial ionic bonds that are essential for maintaining the correct tertiary and quaternary structure of proteins.[5][7] This leads to misfolded and often non-functional proteins.[6][10]

Caption: Incorporation of L-Canavanine into Proteins.

Part 2: Cellular Ramifications of Defective Proteins

The accumulation of canavanyl-proteins triggers a cascade of detrimental cellular events, ultimately leading to cytotoxicity.

Disruption of Cellular Processes

The widespread incorporation of L-canavanine can disrupt a multitude of cellular processes, including RNA and DNA metabolism, and protein synthesis itself.[1][4] The consequences can range from developmental aberrations in insects to the inhibition of tumor cell growth.[7]

Induction of Cellular Stress and Apoptosis

The presence of misfolded canavanyl-proteins can induce the unfolded protein response (UPR) in the endoplasmic reticulum (ER).[11][12] This cellular stress response, when prolonged or overwhelming, can activate apoptotic pathways, leading to programmed cell death.[11] Studies in human glioblastoma cells have shown that canavanine, particularly in arginine-deprived conditions, enhances ER stress and promotes apoptosis.[11][12]

Part 3: Direct Enzymatic Inhibition

Beyond its incorporation into proteins, L-canavanine can also act as a direct inhibitor of enzymes that utilize L-arginine as a substrate.

Selective Inhibition of Nitric Oxide Synthase (NOS)

L-canavanine is a well-documented inhibitor of nitric oxide synthase (NOS), the enzyme responsible for synthesizing nitric oxide (NO) from L-arginine.[13][14][15][16] Notably, it exhibits a degree of selectivity for the inducible isoform of NOS (iNOS) over the constitutive isoforms (cNOS).[13][17][18] This selective inhibition is significant because excessive NO production by iNOS is implicated in the pathophysiology of conditions like septic shock.[13][14] By inhibiting iNOS, L-canavanine can reverse endotoxin-induced hypotension.[13][15]

| Parameter | L-Canavanine | L-NAME (Non-selective inhibitor) |

| Effect on Blood Pressure (Control) | No significant change | Increases |

| Effect on Blood Pressure (Endotoxic Shock) | Reverses hypotension | Increases blood pressure |

| Selectivity | Preferential for iNOS | Non-selective (inhibits both iNOS and cNOS) |

| Data synthesized from multiple sources.[13][17] |

Part 4: Therapeutic Potential and Applications

The unique mechanism of action of L-canavanine has made it a subject of interest for various therapeutic applications, particularly in oncology.

Anticancer Activity

The cytotoxicity of L-canavanine has been demonstrated in several cancer cell lines, including pancreatic, colon, and breast cancer.[5][10][19][20] Its ability to be selectively sequestered by the pancreas makes it a particularly interesting candidate for treating pancreatic cancer.[5] Furthermore, L-canavanine can potentiate the cytotoxicity of other chemotherapeutic agents like cisplatin and doxorubicin, especially in arginine-deprived conditions.[10][20][21] It has also been shown to act as a radiosensitizing agent, enhancing the killing of tumor cells by gamma-radiation.[22]

Caption: Dual Mechanisms of L-Canavanine's Action.

Part 5: Mechanisms of Resistance

Some organisms have evolved sophisticated mechanisms to overcome the toxic effects of L-canavanine.

Altered Amino Acid Uptake

A primary mode of resistance involves preventing L-canavanine from entering the cell. In yeast, mutations in genes encoding amino acid transporters, such as can1, can confer resistance by reducing the uptake of arginine and its toxic analog.[6][23][24][25]

Discriminatory Arginyl-tRNA Synthetase

Certain plants that produce L-canavanine have an ArgRS that can effectively distinguish between L-arginine and L-canavanine, thus preventing the synthesis of canavanyl-proteins.[26] This represents a key adaptation for autotoxicity avoidance.

Part 6: Experimental Protocols

In Vitro Translation Assay to Demonstrate L-Canavanine Incorporation

Objective: To demonstrate the incorporation of L-canavanine into newly synthesized proteins in a cell-free system.

Materials:

-

Rabbit reticulocyte lysate in vitro translation system

-

[35S]-Methionine

-

Amino acid mixture minus arginine

-

L-arginine solution

-

L-canavanine sulfate solution

-

Trichloroacetic acid (TCA)

-

SDS-PAGE apparatus and reagents

Procedure:

-

Set up parallel in vitro translation reactions containing the rabbit reticulocyte lysate, [35S]-Methionine, and the amino acid mixture minus arginine.

-

To respective tubes, add:

-

Control: L-arginine

-

Experimental: L-canavanine sulfate

-

-

Incubate the reactions at 30°C for 60-90 minutes to allow for protein synthesis.

-

Stop the reactions by adding an equal volume of cold 20% TCA to precipitate the proteins.

-

Wash the protein pellets with cold acetone and resuspend in SDS-PAGE sample buffer.

-

Separate the radiolabeled proteins by SDS-PAGE.

-

Dry the gel and expose it to X-ray film or a phosphorimager screen.

-

Expected Outcome: The presence of radiolabeled protein bands in the L-canavanine-containing reaction indicates its incorporation into nascent polypeptide chains.

Cell Viability Assay (MTS Assay)

Objective: To quantify the cytotoxic effects of L-canavanine on cultured cells.

Materials:

-

Cancer cell line of interest (e.g., MIA PaCa-2 pancreatic cancer cells)

-

Complete culture medium and arginine-free medium

-

96-well culture plates

-

This compound stock solution

-

MTS reagent

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Replace the medium with fresh medium (complete or arginine-free) containing serial dilutions of this compound. Include untreated control wells.

-

Incubate the cells for a predetermined time period (e.g., 24, 48, or 72 hours).[12]

-

Add MTS reagent to each well and incubate for 1-4 hours, according to the manufacturer's instructions.[12]

-

Measure the absorbance at 490 nm using a plate reader.[12]

-

Data Analysis: Calculate the percentage of viable cells relative to the untreated control and determine the IC50 value (the concentration of canavanine that inhibits cell growth by 50%).

Conclusion

The mechanism of action of this compound is a classic example of antimetabolite activity, primarily driven by its structural mimicry of L-arginine. Its incorporation into proteins leads to widespread cellular dysfunction and apoptosis, while its direct inhibition of key enzymes like iNOS provides another layer of bioactivity. These multifaceted effects underscore its potential as a lead compound for the development of novel anticancer and anti-inflammatory therapies. Further research into overcoming resistance mechanisms and optimizing its therapeutic index will be crucial for its clinical translation.

References

- 1. The biological effects and mode of action of L-canavanine, a structural analogue of L-arginine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.uchicago.edu [journals.uchicago.edu]

- 3. Canavanine - Wikipedia [en.wikipedia.org]

- 4. journals.uchicago.edu [journals.uchicago.edu]

- 5. The mechanism of L-canavanine cytotoxicity: arginyl tRNA synthetase as a novel target for anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Characterization of canavanine-resistance of cat1 and vhc1 deletions and a dominant any1 mutation in fission yeast | PLOS One [journals.plos.org]

- 7. tandfonline.com [tandfonline.com]

- 8. Repression of Enzymes of Arginine Biosynthesis by l-Canavanine in Arginyl-Transfer Ribonucleic Acid Synthetase Mutants of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Role of non-protein amino acid L-canavanine in autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Combinatory Treatment of Canavanine and Arginine Deprivation Efficiently Targets Human Glioblastoma Cells via Pleiotropic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Effects of L-canavanine, an inhibitor of inducible nitric oxide synthase, on endotoxin mediated shock in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Beneficial effects of L-canavanine, a selective inhibitor of inducible nitric oxide synthase, on lactate metabolism and muscle high energy phosphates during endotoxic shock in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Inhibition of nitric oxide formation with L-canavanine attenuates endotoxin-induced vascular hyporeactivity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. L-canavanine, an inhibitor of inducible nitric oxide synthase, improves venous return in endotoxemic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. portlandpress.com [portlandpress.com]

- 18. scientificlabs.co.uk [scientificlabs.co.uk]

- 19. Inhibition of the growth of human pancreatic cancer cells by the arginine antimetabolite L-canavanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. L-Canavanine potentiates the cytotoxicity of doxorubicin and cisplatin in arginine deprived human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. L-Canavanine potentiates the cytotoxicity of doxorubicin and cisplatin in arginine deprived human cancer cells [ouci.dntb.gov.ua]

- 22. Enhancement of human tumor cell killing by L-canavanine in combination with gamma-radiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. microbiologyresearch.org [microbiologyresearch.org]

- 24. Characterization of canavanine-resistance of cat1 and vhc1 deletions and a dominant any1 mutation in fission yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Diverse modes of chromosome terminal deletion in spontaneous canavanine-resistant Schizosaccharomyces pombe mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Amino acid discrimination by arginyl-tRNA synthetases as revealed by an examination of natural specificity variants - PubMed [pubmed.ncbi.nlm.nih.gov]

Preamble: The Dichotomy of a Non-Proteinogenic Amino Acid

L-Canavanine, a non-proteinogenic amino acid, stands as a fascinating example of evolutionary chemical defense in the plant kingdom. As a structural analogue of L-arginine, it competitively inhibits essential arginine-dependent metabolic pathways in herbivores and pathogens, acting as a potent antimetabolite.[1][2] This inherent bioactivity has garnered significant interest from researchers in drug development, particularly in oncology, where it has demonstrated antineoplastic properties.[3][4] However, the naturally occurring form is the L-enantiomer. For various research applications, including the study of stereospecific enzymatic reactions and the development of racemic drugs, a mixture of both D- and L-enantiomers, DL-canavanine, is often required. This guide provides a comprehensive technical overview of the natural sources of L-canavanine, detailed methodologies for its extraction and purification, and a validated protocol for its conversion to the racemic DL-canavanine sulfate salt.

I. Natural Reservoirs of L-Canavanine: A Focus on the Leguminosae Family

L-Canavanine is predominantly found in the seeds of various leguminous plants, where it can accumulate to significant levels, serving as a nitrogen reserve and a defensive compound.[5][6] The concentration of L-canavanine can vary depending on the plant species, variety, and environmental conditions.

Key Botanical Sources:

-

Jack Bean (Canavalia ensiformis): Historically one of the most studied sources, the seeds of the jack bean are exceptionally rich in L-canavanine, with concentrations that can exceed 5% of the dry weight.[3]

-

Alfalfa (Medicago sativa): Both the seeds and sprouts of alfalfa are significant sources of L-canavanine.[3][7] Studies have shown that commercially available alfalfa sprouts can contain between 1.3% and 2.4% canavanine by dry matter.[3][7]

-

Vetch Species (Vicia): Several species within the Vicia genus, such as Vicia disperma, have been identified as potent accumulators of L-canavanine, with seed concentrations reaching up to 3% by weight.[8]

-

Hairy Vetch (Vicia villosa): This species is also known to produce L-canavanine, which is exuded from its roots and plays a role in allelopathy.[9][10]

| Plant Source | Common Name | Typical L-Canavanine Content (% of dry weight in seeds) | Reference(s) |

| Canavalia ensiformis | Jack Bean | > 5% | [3] |

| Medicago sativa | Alfalfa | 1.4% - 1.8% | [3][7] |

| Vicia disperma | Two-seeded Vetch | ~ 3% | [8] |

| Vicia villosa | Hairy Vetch | Variable | [9][10] |

II. From Seed to Pure Compound: Extraction and Purification of L-Canavanine

The extraction and purification of L-canavanine from its natural sources is a multi-step process designed to isolate the amino acid from other plant metabolites. The choice of methodology can impact the final yield and purity.

Diagram: General Workflow for L-Canavanine Extraction and Purification

Caption: Generalized workflow for the extraction and purification of L-canavanine from leguminous seeds.

Experimental Protocol: Extraction and Initial Purification

This protocol is a synthesized methodology based on established literature.[3][8][10]

-

Preparation of Plant Material:

-

Dry the seeds of the selected plant source (e.g., Canavalia ensiformis or Medicago sativa) at 60°C for 48 hours.

-

Mechanically grind the dried seeds into a fine powder using a blender or mill.

-

-

Solvent Extraction:

-

Suspend the seed powder in a 60% aqueous ethanol solution (1:10 w/v) containing 1% (v/v) hydrochloric acid. The acidic condition aids in the extraction of the basic amino acid.

-

Stir the suspension vigorously for 1-2 hours at room temperature.

-

Centrifuge the slurry at 12,000 x g for 20 minutes to pellet the solid material.

-

Carefully decant and collect the supernatant.

-

Repeat the extraction process on the pellet two more times to ensure complete recovery of L-canavanine. Combine all supernatant fractions.

-

-

Initial Purification by Recrystallization:

-

Evaporate the combined supernatant under reduced pressure to remove the ethanol.

-

Adjust the pH of the remaining aqueous solution to the isoelectric point of L-canavanine (approximately pH 7.0) to reduce its solubility.

-

Allow the solution to stand at 4°C for 24 hours to facilitate crystallization.

-

Collect the crystals by filtration and wash with cold ethanol.

-

Further purification can be achieved by recrystallizing from a minimal amount of hot water.

-

III. The Synthesis of this compound: A Step-by-Step Protocol

The conversion of the naturally derived L-canavanine to its racemic DL-form and subsequent formation of the sulfate salt is a critical step for many research applications. The following protocol is adapted from the work of Tomita and Sendju (1927) and provides a reliable method for this conversion.[1]

Diagram: Synthesis of this compound from L-Canavanine

References

- 1. academic.oup.com [academic.oup.com]

- 2. academic.oup.com [academic.oup.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Canavanine versus arginine: Prospects for cell-penetrating peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Process for racemizing an optically active alpha-amino acid or a salt thereof - Patent 0057092 [data.epo.org]

- 6. Canavanine | C5H12N4O3 | CID 439202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. sciencemadness.org [sciencemadness.org]

- 8. benchchem.com [benchchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. amyikuilab.com [amyikuilab.com]

<An In-depth Technical Guide to DL-Canavanine Sulfate as an Arginine Antimetabolite

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a non-proteinogenic amino acid found predominantly in leguminous plants, serves as a potent antimetabolite of L-arginine.[1][2][3][4] Its structural similarity to arginine allows it to act as a substrate for several key enzymes involved in arginine metabolism, leading to significant disruptions in cellular processes.[1][4] This guide provides a comprehensive technical overview of the mechanisms of action of DL-canavanine, its biological effects, and its applications in research and drug development. We will delve into its role in protein synthesis disruption, nitric oxide synthase inhibition, and its potential as an anticancer and immunomodulatory agent. Detailed experimental protocols and data interpretation strategies are provided to aid researchers in harnessing the unique properties of this arginine analogue.

Introduction: The Molecular Mimicry of L-Canavanine

L-canavanine, the biologically active enantiomer in the this compound salt, is a structural analogue of L-arginine, differing only by the substitution of a methylene group (-CH2-) with an oxygen atom in the side chain.[5] This subtle alteration has profound biological consequences. While canavanine-producing plants have evolved mechanisms to avoid its toxicity, non-adapted organisms are susceptible to its antimetabolic effects.[6][7] The primary toxicity of canavanine stems from its recognition by arginyl-tRNA synthetase (ArgRS), the enzyme responsible for charging transfer RNA (tRNA) with arginine for protein synthesis.[1][4][8]

Key Properties of L-Canavanine:

-

Structural Analogue of L-Arginine: Enables competition for arginine-binding sites on enzymes.[1][4]

-

Substrate for Arginyl-tRNA Synthetase: Leads to its incorporation into nascent polypeptide chains.[1][4][8]

-

Lower Basicity Compared to Arginine: The pKa of the guanidinooxy group of canavanine is significantly lower than that of the guanidinium group of arginine, altering the charge characteristics of canavanyl proteins.[1]

-

Inhibitor of Nitric Oxide Synthase (NOS): Competes with arginine for the active site of NOS enzymes.[1][9]

Core Mechanism of Action: Disruption of Protein Synthesis and Function

The central tenet of canavanine's toxicity lies in its fraudulent incorporation into proteins in place of arginine.[2][4][5] This process, termed "lethal synthesis," results in the production of structurally and functionally aberrant proteins.[1][10][11]

The Role of Arginyl-tRNA Synthetase (ArgRS)

In most organisms, ArgRS cannot effectively discriminate between arginine and canavanine.[12] This lack of specificity allows canavanine to be acylated to tRNAArg, forming canavanyl-tRNAArg. This mischarged tRNA then participates in ribosomal protein synthesis, leading to the substitution of arginine residues with canavanine.[1] Up to 30% of arginine residues in a protein can be replaced by canavanine.[1]

Causality in Experimental Design: The fidelity of ArgRS is a critical determinant of canavanine sensitivity. Organisms that have evolved highly discriminatory ArgRS, such as the bruchid beetle Caryedes brasiliensis, exhibit tolerance to high dietary canavanine levels.[5][13] In contrast, organisms with less specific ArgRS are highly susceptible.[5] This highlights the importance of characterizing the kinetic parameters (Km and kcat) of ArgRS for both arginine and canavanine when assessing the potential impact of canavanine on a biological system.

Caption: L-Canavanine competes with L-arginine for arginyl-tRNA synthetase, leading to the synthesis of aberrant proteins.

Structural and Functional Consequences of Canavanine Incorporation

The substitution of arginine with canavanine disrupts the tertiary and quaternary structures of proteins.[1] This is primarily due to the lower basicity of canavanine's guanidinooxy group, which alters critical ionic interactions and hydrogen bonding networks that stabilize protein conformation.[14] The consequences of this structural perturbation are far-reaching:

-

Loss of Enzymatic Activity: Canavanyl-containing enzymes often exhibit reduced or complete loss of catalytic function.[1]

-

Impaired Protein-Protein Interactions: The altered surface charge and conformation of canavanyl proteins can disrupt their ability to interact with other proteins.

-

Increased Protein Degradation: Cells may recognize canavanyl proteins as misfolded and target them for rapid degradation via the proteasome.[1][10][11]

-

Apoptosis: The persistent presence of L-canavanine and the accumulation of aberrant proteins can trigger programmed cell death.[1][11]

Inhibition of Nitric Oxide Synthase (NOS)

This compound is a well-characterized inhibitor of nitric oxide synthase (NOS), the enzyme responsible for the synthesis of nitric oxide (NO) from L-arginine.[1] NO is a critical signaling molecule involved in a vast array of physiological processes, including vasodilation, neurotransmission, and immune responses. Canavanine acts as a competitive inhibitor of all three NOS isoforms (nNOS, eNOS, and iNOS), with a particular selectivity for the inducible isoform (iNOS).[15][16]

Quantitative Data on NOS Inhibition:

| Compound | Target | IC50 | Cell/Tissue Type | Reference |

| L-Canavanine sulfate | iNOS | 5-10 mM (in arginine-rich media) | HeLa, Hep G2, SK-HEP-1 cells | [15] |

| L-Canavanine | iNOS | - | Rat model of endotoxin shock | [16][17] |

| L-Canavanine | NOS-like activity | - | Tomato roots | [9] |

Experimental Protocol: Measuring NOS Inhibition

A common method to assess NOS inhibition is the Griess assay, which measures the accumulation of nitrite, a stable breakdown product of NO, in cell culture supernatants or tissue homogenates.

Step-by-Step Methodology:

-

Cell/Tissue Preparation: Culture cells or prepare tissue homogenates under conditions that induce NOS expression (e.g., stimulation with lipopolysaccharide and interferon-gamma for iNOS).

-

Treatment: Incubate the cells or homogenates with varying concentrations of this compound and a positive control inhibitor (e.g., L-NAME).

-

Sample Collection: After a defined incubation period, collect the culture supernatant or the supernatant from the centrifuged homogenate.

-

Griess Reaction:

-

Add an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the samples.

-

Incubate in the dark at room temperature for 10-15 minutes.

-

-

Quantification: Measure the absorbance at 540 nm using a spectrophotometer.

-

Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the IC50 value for canavanine.

Self-Validating System: The inclusion of a known NOS inhibitor like L-NAME serves as a positive control to validate the assay's performance. A dose-dependent decrease in nitrite production with increasing canavanine concentrations provides confidence in the results.

Biological and Toxicological Effects

The antimetabolic properties of DL-canavanine manifest in a wide range of biological and toxicological effects across different organisms.

Insecticidal and Allelochemical Properties

In nature, L-canavanine functions as a potent defensive allelochemical in plants, protecting them from herbivores.[2][4][7] For non-adapted insects, ingestion of canavanine-containing plant material leads to severe developmental abnormalities, reduced fecundity, and mortality.[18][19] The tobacco hornworm, Manduca sexta, is a classic example of an insect highly susceptible to canavanine toxicity.[18]

Immunomodulatory and Autoimmune Effects

The consumption of L-canavanine, particularly from alfalfa sprouts, has been linked to the induction or exacerbation of systemic lupus erythematosus (SLE)-like symptoms in primates, including humans.[1][5][10][11][20] The proposed mechanism involves the incorporation of canavanine into proteins, leading to the formation of neoantigens that can break immunological tolerance and trigger an autoimmune response.[1][10][11] Studies in mice have shown that L-canavanine can affect B-cell function, leading to increased autoantibody production and glomerular damage.[21][22] It has also been shown to have dose-dependent effects on human T-cells in vitro.[23]

References

- 1. daneshyari.com [daneshyari.com]

- 2. journals.uchicago.edu [journals.uchicago.edu]

- 3. tandfonline.com [tandfonline.com]

- 4. The biological effects and mode of action of L-canavanine, a structural analogue of L-arginine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Canavanine - Wikipedia [en.wikipedia.org]

- 6. Amino acid discrimination by arginyl-tRNA synthetases as revealed by an examination of natural specificity variants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. L-Canavanine: a higher plant insecticidal allelochemical - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.uchicago.edu [journals.uchicago.edu]

- 9. Canavanine-Induced Decrease in Nitric Oxide Synthesis Alters Activity of Antioxidant System but Does Not Impact S-Nitrosoglutathione Catabolism in Tomato Roots - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Role of non-protein amino acid L-canavanine in autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Canavanine utilization via homoserine and hydroxyguanidine by a PLP-dependent γ-lyase in Pseudomonadaceae and Rhizobiales - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Amino acid discrimination by the nuclear encoded mitochondrial arginyl-tRNA synthetase of the larva of a bruchid beetle (Caryedes brasiliensis) from northwestern Costa Rica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. selleckchem.com [selleckchem.com]

- 16. Effects of L-canavanine, an inhibitor of inducible nitric oxide synthase, on endotoxin mediated shock in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Inhibition of nitric oxide formation with L-canavanine attenuates endotoxin-induced vascular hyporeactivity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pnas.org [pnas.org]

- 19. researchgate.net [researchgate.net]

- 20. thepaleodiet.com [thepaleodiet.com]

- 21. Effects of L-canavanine on immune function in normal and autoimmune mice: disordered B-cell function by a dietary amino acid in the immunoregulation of autoimmune disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. cdnsciencepub.com [cdnsciencepub.com]

- 23. Effects of L-canavanine on T cells may explain the induction of systemic lupus erythematosus by alfalfa - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core:

Abstract

L-Canavanine, a non-proteinogenic amino acid found in certain leguminous plants, stands as a fascinating example of molecular mimicry in nature.[1][2] Structurally analogous to L-arginine, it functions as a potent antimetabolite by deceiving cellular machinery, leading to the synthesis of aberrant proteins and subsequent disruption of vital biological processes.[2][3] First isolated in 1929, its journey from a botanical curiosity to a subject of intense scientific scrutiny reveals a dual nature: a powerful natural defense compound and a promising candidate for therapeutic development. This guide provides an in-depth exploration of the history of DL-canavanine sulfate, its biochemical mechanism of action, its toxicological profile, and its potential applications in drug development, supported by detailed experimental protocols for its isolation and analysis.

The Genesis of a Potent Antimetabolite: Discovery and Isolation

The Initial Discovery: Isolation from Canavalia ensiformis

The story of canavanine begins in 1929 with its discovery and isolation from the seeds of the jack bean, Canavalia ensiformis.[4] This marked the identification of a significant natural product that did not belong to the canonical 20 protein-forming amino acids. Its presence in high concentrations, particularly in the seeds of various leguminous plants, pointed towards important physiological and ecological roles.[5][6]

Natural Abundance and Ecological Role in Leguminosae

L-Canavanine is a secondary metabolite stored by many leguminous plants, where it serves two primary functions.[5] Firstly, it acts as a crucial nitrogen reserve for the developing plant embryo.[1][7] Secondly, and more significantly from a biochemical perspective, it functions as a highly effective defensive allelochemical.[2][3] Its toxicity deters herbivores and insects, providing a chemical shield against predation.[1][3] The concentration of canavanine in seeds can be substantial, reaching up to 13% of the dry weight in species like Dioclea megacarpa and making up a significant portion of the dry matter in alfalfa seeds and sprouts.[6][8]

Chemical Characterization: The Arginine Analogue

The key to canavanine's potent biological activity lies in its structural similarity to L-arginine. The sole difference is the substitution of a methylene bridge (-CH₂-) in arginine with an oxygen atom (an oxa group) in canavanine.[1][9] This subtle change has profound biochemical consequences, allowing canavanine to act as a molecular Trojan horse in arginine-dependent metabolic pathways.

Caption: Structural comparison of L-Arginine and L-Canavanine.

The Biochemical Mechanism of Action: A Trojan Horse Strategy

The Central Dogma of Canavanine Toxicity: Mistaken Identity

The toxicity of canavanine stems from its ability to act as an arginine antagonist.[2][10] In organisms that do not produce it, the cellular machinery responsible for protein synthesis cannot efficiently distinguish between canavanine and arginine.

Incorporation into Proteins via Arginyl-tRNA Synthetase

The critical step in canavanine's mechanism of action is its recognition and activation by arginyl-tRNA synthetase.[3][11] This enzyme mistakenly acylates canavanine to its cognate tRNA, creating canavanyl-tRNA. This molecule is then utilized by the ribosome during translation, leading to the incorporation of canavanine into nascent polypeptide chains at positions normally reserved for arginine.[12]

Caption: The pathway of L-Canavanine incorporation into proteins.

Formation and Consequences of Aberrant Canavanyl Proteins

The substitution of arginine with canavanine results in the formation of structurally aberrant proteins.[1][11] The difference in the pKa of the guanidinooxy group compared to the guanidino group, along with altered bond lengths and angles, can disrupt the tertiary structure of proteins. This leads to impaired or complete loss of function, affecting enzymes, structural proteins, and regulatory molecules.[13] The consequences are far-reaching, disrupting critical processes such as DNA and RNA metabolism and protein synthesis itself.[2][3] Studies have shown that these anomalous proteins are often preferentially targeted for degradation by the cell.[12]

Metabolic Fates: Arginase-mediated Cleavage and Detoxification

In some organisms, canavanine can be metabolized. The enzyme arginase can cleave canavanine to produce L-canaline and urea.[1] L-canaline is itself a potent neurotoxic insecticide, adding another layer to canavanine's defensive capabilities.[1] However, certain specialized herbivores have evolved sophisticated detoxification mechanisms. The beetle Caryedes brasiliensis, for instance, possesses a highly discriminatory arginyl-tRNA synthetase that avoids incorporating canavanine and can also metabolize it as a nitrogen source.[1]

A Molecule of Dichotomies: Toxicological Profile and Therapeutic Potential

The Alfalfa Connection: Unraveling the Induction of Systemic Lupus Erythematosus (SLE)

A pivotal chapter in the history of canavanine research involves its link to autoimmunity. Studies in the 1980s demonstrated that monkeys fed a diet rich in alfalfa sprouts developed a syndrome with hematologic and serologic abnormalities strikingly similar to human systemic lupus erythematosus (SLE).[8][14] This condition was reversed upon removal of alfalfa from the diet and, crucially, was reactivated by the administration of pure L-canavanine sulfate.[11][14] The proposed mechanism involves canavanine's immunomodulatory effects on T-cells, where it can abrogate the function of suppressor T-cells, leading to an uncontrolled autoimmune response.[15][16] This discovery serves as a critical case study in immunotoxicology for drug development professionals.

Canavanine as a Natural Insecticide

The potent insecticidal properties of L-canavanine have been well-documented.[3] Its efficacy against canavanine-sensitive insects, such as the tobacco hornworm (Manduca sexta), is a direct result of the formation of non-functional proteins.[12] This natural bio-pesticidal activity makes canavanine a valuable model compound for the development of novel, environmentally-benign agrochemicals.

The Dawn of Therapeutic Interest: Anticancer and Antiviral Research

The same mechanism that makes canavanine toxic also makes it a candidate for therapeutic applications, particularly in oncology.

-

Antineoplastic Activity: Early research by Kruse and McCoy in 1958 noted that canavanine competed with arginine for the growth of Walker carcinosarcoma cells.[8] Subsequent studies have shown its efficacy against various cancer cell lines, including L1210 murine leukemia and human pancreatic cancer cells.[8][10] Its cytotoxicity is significantly enhanced in arginine-deficient environments, a metabolic state common to certain tumors.[9][10][17]

-

Selective Inhibition and Synergism: L-canavanine sulfate is also a selective inhibitor of inducible nitric oxide synthase (iNOS).[17][18] Furthermore, while only moderately toxic on its own in some cell lines, it can potentiate the cytotoxicity of conventional chemotherapy drugs like vinblastine and paclitaxel.[17]

| Cell Line | Condition | IC₅₀ Value | Reference |

| MIA PaCa-2 (Pancreatic) | 0.4 mM Arginine | ~2 mM | [10] |

| HeLa (Cervical) | Arginine-rich media | 5 - 10 mM | [17] |

| HeLa (Cervical) | Arginine-free media | 0.21 ± 0.04 mM | [17] |

| Hep G2 (Liver) | Arginine-free media | 0.64 ± 0.16 mM | [17] |

| SK-HEP-1 (Liver) | Arginine-free media | 1.18 ± 0.14 mM | [17] |

Laboratory Methodologies: From Extraction to Quantification

Protocol: Extraction and Purification of L-Canavanine from Legume Seeds

This protocol is based on methodologies developed for sources rich in canavanine, such as Vicia disperma or Canavalia ensiformis.[8][19] The principle is to extract free amino acids while minimizing the co-extraction of proteins and other interfering compounds.

Step-by-Step Methodology:

-

Milling: Grind seeds (e.g., Vicia disperma) into a fine flour using a laboratory blender.

-

Extraction:

-

Suspend the seed flour in deionized water at a 1:10 (w/v) ratio.

-

Adjust the pH of the slurry to 4.0 with HCl. This is the isoelectric point for many storage proteins, causing them to precipitate and reducing their solubilization.[19]

-

Stir the mixture for 1 hour at room temperature.

-

-

Clarification: Centrifuge the slurry at 12,000 x g for 20 minutes at 4°C. Collect the supernatant.

-

Repeated Extraction: Re-extract the pellet twice more with pH 4.0 water to ensure complete recovery of canavanine. Pool the supernatants.

-

Purification (Ion-Exchange Chromatography):

-

Load the pooled supernatant onto a strong cation exchange column (e.g., Dowex 50W-X8) equilibrated with a low pH buffer.

-

Wash the column extensively with the equilibration buffer to remove neutral and anionic compounds.

-

Elute the bound amino acids, including canavanine, using a basic eluent such as 2 M NH₄OH.

-

-

Final Isolation (Crystallization):

-

Evaporate the ammonia from the eluate under vacuum.

-

Mix the concentrated canavanine solution with an equal volume of absolute ethanol.

-

Allow the mixture to stand at 4°C for 24 hours to facilitate crystallization.[19]

-

Recover the purified L-canavanine crystals by centrifugation or filtration. Wash with an ethanol/acetone mixture and dry under vacuum.[20]

-

Caption: Workflow for the extraction and purification of L-Canavanine.

Protocol: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

Accurate quantification of canavanine typically requires separation from other amino acids via HPLC, often involving pre-column derivatization to enhance detection.[21][22]

Step-by-Step Methodology:

-

Sample Preparation: Prepare an aqueous extract from the source material as described in the extraction protocol (steps 1-3). The supernatant can be used directly after filtering through a 0.45 µm syringe filter.

-

Standard Preparation: Prepare a series of L-canavanine sulfate standards of known concentrations (e.g., 0.1 µM to 10 µM) in deionized water.

-

Derivatization (Example using DEEM):

-

To 100 µL of sample or standard, add 100 µL of 1 M sodium borate buffer (pH 9.0).

-

Add 20 µL of a 10% (v/v) solution of diethyl ethoxymethylenemalonate (DEEM) in ethanol.

-

Vortex and incubate at 70°C for 30 minutes. The derivatized samples are stable and ready for injection.[21]

-

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase A: 25 mM sodium acetate buffer, pH 6.0.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A linear gradient from 5% B to 60% B over 30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 280 nm.

-

-

Quantification: Construct a calibration curve by plotting the peak area of the canavanine standards against their concentration. Determine the concentration of canavanine in the samples by interpolating their peak areas from this curve.

Overview of Alternative Analytical Techniques

-

Colorimetric Methods: For rapid screening, colorimetric assays such as the Rosenthal method or methods using pentacyanoaminoferrate offer a simpler, though less specific, alternative to HPLC.[22][23]

-

LC-MS/MS: For the highest sensitivity and specificity, Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (MS/MS) is the state-of-the-art method. It provides accurate quantification even in complex matrices with minimal sample preparation.[24][25]

Conclusion and Future Directions

From its discovery as a plant-derived amino acid to its characterization as a potent arginine antimetabolite, this compound has carved a unique niche in the fields of biochemistry, toxicology, and pharmacology. Its ability to be incorporated into proteins provides a powerful tool for studying protein synthesis and turnover. The historical link to the induction of an SLE-like syndrome underscores the critical importance of understanding the immunomodulatory potential of natural products in drug development.

Looking forward, canavanine continues to be a molecule of significant interest. Its potential as a lead compound for anticancer therapies, particularly for arginine-auxotrophic tumors, warrants further investigation.[10] Furthermore, its proven insecticidal properties could inspire the development of new bio-pesticides. The journey of canavanine is a testament to how the study of natural toxins can illuminate fundamental biological processes and open new avenues for therapeutic intervention.

References

- 1. Canavanine - Wikipedia [en.wikipedia.org]

- 2. The biological effects and mode of action of L-canavanine, a structural analogue of L-arginine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.uchicago.edu [journals.uchicago.edu]

- 4. Canavanine utilization via homoserine and hydroxyguanidine by a PLP-dependent γ-lyase in Pseudomonadaceae and Rhizobiales - PMC [pmc.ncbi.nlm.nih.gov]

- 5. grokipedia.com [grokipedia.com]

- 6. Canavanine | Springer Nature Experiments [experiments.springernature.com]

- 7. Showing Compound L-Canavanine (FDB000505) - FooDB [foodb.ca]

- 8. tandfonline.com [tandfonline.com]

- 9. Combinatory Treatment of Canavanine and Arginine Deprivation Efficiently Targets Human Glioblastoma Cells via Pleiotropic Mechanisms [mdpi.com]

- 10. Inhibition of the growth of human pancreatic cancer cells by the arginine antimetabolite L-canavanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Role of non-protein amino acid L-canavanine in autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. L-Canavanine and protein synthesis in the tobacco hornworm Manduca sexta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Canavanine incorporation into the antibacterial proteins of the fly, Phormia terranovae (Diptera), and its effect on biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Systemic lupus erythematosus-like syndrome in monkeys fed alfalfa sprouts: role of a nonprotein amino acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effects of L-canavanine on T cells may explain the induction of systemic lupus erythematosus by alfalfa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. thepaleodiet.com [thepaleodiet.com]

- 17. medchemexpress.com [medchemexpress.com]

- 18. selleckchem.com [selleckchem.com]

- 19. iranarze.ir [iranarze.ir]

- 20. L-Canavanine sulfate | 2219-31-0 [chemicalbook.com]

- 21. Determination of L-canavanine and other free amino acids in Vicia disperma (Fabaceae) seeds by precolumn derivatization using diethyl ethoxymethylenemalonate and reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Measurement of L-canavanine by reverse phase high performance liquid chromatography and by an spectrofotometric method. [medigraphic.com]

- 23. Selective spectrophotometric determination of canavanine - Analyst (RSC Publishing) [pubs.rsc.org]

- 24. An easy analytical method for the determination of L-Canavanine in legumes and pulse-based fish feed | Semantic Scholar [semanticscholar.org]

- 25. researchgate.net [researchgate.net]

Abstract: L-Canavanine, a non-proteinogenic amino acid found in leguminous plants, serves as a potent antimetabolite of L-arginine. Its structural similarity allows it to subvert the translational machinery, leading to its incorporation into nascent polypeptide chains. The resulting "canavanyl" proteins are structurally and functionally aberrant, inducing a cascade of cellular stress responses. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the mechanisms of canavanine misincorporation, its profound impact on protein homeostasis, and detailed methodologies for its study. We will explore the causality behind experimental choices, present self-validating protocols, and discuss the application of this unique molecule as both a research tool and a potential therapeutic agent.

Section 1: The Molecular Basis of Canavanine Misincorporation

The toxicity of L-canavanine stems from its molecular mimicry of L-arginine. The primary difference is the substitution of a methylene bridge (-CH₂-) in arginine with an oxa group (-O-) in canavanine[1]. This seemingly minor alteration has significant chemical and biological consequences. The guanidino group of arginine has a pKa of ~12.5, ensuring it is protonated and positively charged at physiological pH. In contrast, the guanidinooxy group of canavanine is significantly less basic (pKa ~7.0), meaning a substantial fraction of canavanine residues within a protein will be neutral at pH 7.4[2]. This charge difference is fundamental to the disruption of protein structure.

The central gatekeeper for this molecular deception is the arginyl-tRNA synthetase (ArgRS) . In most organisms, ArgRS cannot efficiently discriminate between arginine and canavanine, charging both to the cognate tRNAArg[3]. This misacylated canavanyl-tRNAArg is then delivered to the ribosome and incorporated into proteins at arginine codons, leading to the synthesis of aberrant "canavanyl" proteins[4].

Enzyme Kinetics and Discrimination

The efficiency of canavanine incorporation is a direct function of the ArgRS's substrate specificity. This can be quantified by comparing the kinetic parameters (KM and kcat) for both amino acids. Organisms that do not produce canavanine typically have ArgRS enzymes that readily accept it. Conversely, canavanine-producing plants and specialized herbivores have evolved highly discriminatory synthetases to prevent autotoxicity[5][6]. A "discrimination factor" can be calculated to represent this selectivity.

Cellular Resistance Mechanisms

Some organisms have evolved sophisticated defense mechanisms.

-

Kinetic Discrimination: As seen in canavanine-producing plants like the jack bean, the ArgRS has a high discrimination factor, kinetically favoring arginine and preventing mis-charging[5].

-

Metabolic Detoxification: Certain insects can metabolize canavanine into non-toxic compounds, using it as a nitrogen source[1].

-

Translational Editing: Recently, a standalone editing enzyme, Canavanyl-tRNAArg deacylase (CtdA), was discovered in bacteria. This enzyme specifically hydrolyzes canavanyl-tRNAArg, preventing canavanine from ever reaching the ribosome—a powerful quality control mechanism[7][8].

| Enzyme Source | Substrate | KM (µM) | Relative kcat/KM | Discrimination Factor | Reference |

| Jack Bean (Canavalia ensiformis) | L-Arginine | - | 485 | 485 | [5] |

| L-Canavanine | - | 1 | [5] | ||

| Soybean (Glycine max) | L-Arginine | - | High | Low | [5] |

| L-Canavanine | - | High | [5] | ||

| Pseudomonas canavaninivorans | L-Arginine | 5.9 ± 1.2 | 12.9 | 12.9 | [8] |

| L-Canavanine | 23.6 ± 9 | 1 | [8] | ||

| Table 1: Comparative kinetics of Arginyl-tRNA Synthetase (ArgRS) with L-Arginine and L-Canavanine. A high discrimination factor indicates strong selectivity for arginine, preventing autotoxicity. A low factor suggests a need for other protective mechanisms, such as enzymatic editing. |

Section 2: Consequences of Canavanine Incorporation

The substitution of arginine with canavanine creates structurally flawed proteins that trigger a state of cellular proteotoxicity.

Impact on Protein Structure and Function

The reduced basicity of canavanine residues disrupts critical ionic bonds that stabilize tertiary and quaternary protein structures[2]. This leads to misfolded, unstable proteins. Studies have shown that canavanyl proteins exhibit:

-

Altered Electrophoretic Mobility: Canavanyl proteins often migrate more slowly in SDS-PAGE gels, likely due to conformational changes that alter SDS binding or shape[1][3].

-

Increased Proteolysis: The aberrant structures are recognized by cellular quality control systems, leading to rapid degradation. Canavanyl proteins can be degraded twice as fast as their native counterparts[1][4].

-

Loss of Function: The structural changes almost invariably lead to a loss of biological activity. This has been observed in enzymes and secretory proteins, where canavanine incorporation can inhibit proteolytic processing and secretion[3][4].

Induction of Cellular Stress Responses

The accumulation of misfolded canavanyl proteins in the endoplasmic reticulum (ER) and cytoplasm overwhelms the cell's protein-folding capacity, inducing potent stress responses.

-

The Unfolded Protein Response (UPR): This is a primary response to ER stress. The accumulation of misfolded proteins in the ER lumen activates three key transmembrane sensors: IRE1, PERK, and ATF6[9][10][11]. Their activation leads to:

-

A transient global shutdown of protein synthesis to reduce the load on the ER.

-

Upregulation of ER-resident chaperones (e.g., BiP/GRP78) to aid in protein folding.

-

Increased degradation of misfolded proteins via the ER-associated degradation (ERAD) pathway.

-

If the stress is prolonged and unresolvable, the UPR can switch to a pro-apoptotic signaling cascade[12].

-

-

Protein Aggregation: When the degradation machinery is saturated, misfolded canavanyl proteins can form insoluble aggregates[13]. These aggregates are cytotoxic and are a hallmark of many neurodegenerative diseases. Proteomic analysis of these aggregates often reveals an enrichment of chaperones and ubiquitin-binding proteins like p62/sequestosome 1, which are involved in targeting proteins for autophagy[14].

Section 3: Methodologies for Studying Canavanine-Containing Proteins

A multi-faceted approach is required to produce, detect, and characterize canavanyl proteins. The choice of method depends on the research question, from generating bulk quantities for structural analysis to detecting subtle incorporation in a complex proteome.

Protocol 1: Production via Cell-Free Protein Synthesis (CFPS)

Causality: CFPS is the most direct and controlled method for producing canavanyl proteins. By removing the constraints of a living cell, toxic compounds like canavanine can be efficiently incorporated without killing the expression host. This is ideal for producing pure canavanyl protein for biochemical and structural assays[15][16][17].

Methodology:

-

System Selection: Choose an E. coli S30 or a reconstituted PURE system. The PURE system offers the highest degree of control as all components are purified[16].

-

Reaction Mix Preparation: Prepare the standard CFPS reaction mix containing buffers, nucleotides, energy sources, and amino acids. Crucially, omit L-arginine from the amino acid stock solution.

-

Canavanine Addition: Add L-canavanine to the reaction mix. A final concentration of 1-2 mM is a good starting point. Titration may be necessary to optimize yield.

-

Template DNA: Add the plasmid or linear DNA template encoding the protein of interest (e.g., 5-10 nM of plasmid).

-

Incubation: Incubate the reaction at the optimal temperature for the chosen CFPS system (e.g., 29-37°C) for 2-8 hours.

-

Validation: Analyze the reaction product by SDS-PAGE and Coomassie staining. The canavanyl protein may exhibit a slight upward shift in mobility compared to the arginine-containing control[3]. Confirm incorporation via mass spectrometry (Protocol 3).

Protocol 2: In Vivo Incorporation in E. coli

Causality: Using an arginine auxotrophic E. coli strain allows for the near-complete replacement of arginine with canavanine in a cellular context. This is useful for studying the global effects of canavanyl proteomes on cellular physiology[4].

Methodology:

-

Strain and Plasmid: Use an arginine auxotroph E. coli strain (e.g., a derivative of BL21(DE3) with an arg gene knockout) transformed with an expression plasmid for the protein of interest.

-

Initial Growth: Grow an overnight culture in a rich medium like LB broth supplemented with L-arginine (e.g., 50 µg/mL).

-

Depletion and Induction:

-

Pellet the overnight culture by centrifugation (5000 x g, 10 min).

-

Wash the pellet twice with M9 minimal medium lacking arginine to remove residual arginine.

-

Resuspend the cells in M9 minimal medium containing all necessary supplements except arginine . Add L-canavanine (e.g., 50-100 µg/mL).

-

Grow the culture at 37°C until it reaches an OD600 of 0.5-0.6.

-

Induce protein expression with IPTG (e.g., 0.4 mM).

-

-

Harvest: Incubate for 3-4 hours post-induction, then harvest the cells by centrifugation.

-

Analysis: Purify the protein of interest and confirm canavanine incorporation by mass spectrometry.

Protocol 3: Proteomic Identification by Mass Spectrometry

Causality: Mass spectrometry is the definitive method for confirming and locating canavanine incorporation. The strategy relies on two key signatures: a mass shift and missed tryptic cleavages. Trypsin, the standard protease for proteomics, cleaves after arginine and lysine residues. Canavanine's altered structure can inhibit this cleavage.

Methodology:

-

Protein Separation: Separate the protein sample (from CFPS, cell lysate, or purified protein) using 1D SDS-PAGE. Excise the protein band of interest.

-

In-Gel Digestion:

-

Destain the gel piece with a solution of 50% acetonitrile (ACN) and 25 mM ammonium bicarbonate.

-

Reduce disulfide bonds with dithiothreitol (DTT) at 56°C for 1 hour.

-

Alkylate cysteine residues with iodoacetamide (IAA) at room temperature in the dark for 45 minutes.

-

Dehydrate the gel piece with 100% ACN.

-

Rehydrate the gel piece on ice with a solution of sequencing-grade trypsin (e.g., 10 ng/µL) in 25 mM ammonium bicarbonate.

-

Incubate overnight at 37°C.

-

-

Peptide Extraction: Extract the resulting peptides from the gel piece using a series of ACN and formic acid washes. Pool the extracts and dry them in a vacuum centrifuge.

-

LC-MS/MS Analysis: Resuspend the peptides in a solution of 0.1% formic acid and analyze them using a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system[18][19][20].

-

Database Searching (Self-Validating System):

-

Search the acquired MS/MS spectra against a protein database using a search engine (e.g., Mascot, Sequest, MaxQuant)[21][22].

-

Crucial Step: Configure the search parameters to include a variable modification on Arginine (R) of +1.9929 Da . This corresponds to the mass difference between canavanine (C₅H₁₂N₄O₃, monoisotopic mass 176.0909 Da) and arginine (C₆H₁₄N₄O₂, monoisotopic mass 174.0909 Da), accounting for the O-for-CH₂ swap.

-

Set the enzyme to "Trypsin/P" and allow for at least 1-2 missed cleavages .

-

The confident identification of peptides containing this +1.99 Da mass shift on arginine residues, especially those adjacent to a missed cleavage site, provides definitive evidence of canavanine incorporation.

-

Section 4: Applications in Research and Drug Development

Canavanine's unique properties make it a valuable tool for basic research and a promising candidate for therapeutic development.

A Tool to Study Proteostasis

Canavanine provides a specific and titratable method to induce endogenous proteotoxic stress. Unlike heat shock or chemical denaturants, which are pleiotropic, canavanine-induced stress originates directly from the translational machinery. This allows researchers to study the cellular response to misfolded proteins in a controlled manner, dissecting the signaling pathways of the UPR and the mechanisms of protein aggregation and clearance[13][23].

Therapeutic Potential: Anti-Cancer and Antiviral Strategies

The therapeutic potential of canavanine is primarily linked to its selective toxicity towards rapidly proliferating cells, such as cancer cells[24]. Many tumors exhibit a high demand for arginine and some are auxotrophic for it due to the silencing of the argininosuccinate synthetase (ASS) gene.

-

Arginine Deprivation Therapy: In ASS-deficient tumors, depriving the cells of external arginine is a validated anti-cancer strategy. Canavanine can synergistically enhance this effect. In arginine-free conditions, tumor cells are more susceptible to canavanine-induced apoptosis[25][26].

-

Radiosensitization: Pre-treatment of cancer cells with canavanine can significantly enhance the cytotoxic effects of gamma-radiation, suggesting its potential as a radiosensitizing agent[24].

-

Antiviral Activity: The incorporation of canavanine into viral proteins can disrupt viral assembly and replication, and activity has been demonstrated against influenza and retroviruses.

| Cell Line | Tissue of Origin | IC50 of L-Canavanine (mM) | Reference |

| HeLa | Cervical Cancer | ~0.5 | [25] |

| Caco-2 | Colorectal Cancer | ~1.2 | [25] |

| MIA PaCa-2 | Pancreatic Cancer | ~0.2 | [25] |

| BxPC-3 | Pancreatic Cancer | ~0.2 | [25] |

| Hep G2 | Hepatocellular Carcinoma | ~0.2 | [25] |

| SK-HEP-1 | Hepatocellular Carcinoma | ~0.2 | [25] |

| Table 2: Cytotoxicity (IC50) of L-Canavanine in various human cancer cell lines cultured under arginine-deprived conditions. |

Conclusion

L-canavanine represents a fascinating example of molecular mimicry with profound biological consequences. The ability to hijack the cell's most fundamental process—protein synthesis—makes it a powerful tool for studying proteostasis and a molecule of significant interest for therapeutic innovation. The methodologies outlined in this guide provide a framework for researchers to produce, detect, and characterize canavanine-containing proteins, enabling further exploration into the intricate cellular responses to proteotoxic stress and the development of novel strategies to combat diseases like cancer. As our understanding of proteostasis networks grows, so too will the applications for this unique arginine analog.

References

- 1. The effect of canavanine on protein synthesis and protein degradation in IMR-90 fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Effects of canavanine on the secretion of plasma proteins by Hep G2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Amino acid discrimination by arginyl-tRNA synthetases as revealed by an examination of natural specificity variants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Amino acid discrimination by the nuclear encoded mitochondrial arginyl-tRNA synthetase of the larva of a bruchid beetle (Caryedes brasiliensis) from northwestern Costa Rica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. The Unfolded Protein Response: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Unfolding the Unfolded Protein Response: Unique Insights into Brain Ischemia | MDPI [mdpi.com]

- 11. Evolutionary Aspects of the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. Proteomic analysis of protein homeostasis and aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Proteomic characterization of aggregating proteins after the inhibition of the ubiquitin proteasome system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Exploring the Potential of Cell-Free Protein Synthesis for Extending the Abilities of Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Cell-Free Approach for Non-canonical Amino Acids Incorporation Into Polypeptides [frontiersin.org]

- 17. Cell-Free Protein Synthesis for Functional and Structural Studies | Springer Nature Experiments [experiments.springernature.com]

- 18. Protein identification by MALDI-TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Protocols for Identification of Proteins by MALDI-TOF MS - Creative Proteomics [creative-proteomics.com]

- 20. omicsonline.org [omicsonline.org]

- 21. cs.nyu.edu [cs.nyu.edu]

- 22. 1 - Peptide and Protein Identification – CompOmics [compomics.com]

- 23. Exposure to arginine analog canavanine induces aberrant mitochondrial translation products, mitoribosome stalling, and instability of the mitochondrial proteome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Enhancement of human tumor cell killing by L-canavanine in combination with gamma-radiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. L-Canavanine potentiates the cytotoxicity of doxorubicin and cisplatin in arginine deprived human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Canavanine augments proapoptotic effects of arginine deprivation in cultured human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the induction of a lupus-like syndrome using DL-canavanine sulfate. It is designed to equip researchers and drug development professionals with the foundational knowledge and practical methodologies to utilize this model effectively in the study of systemic lupus erythematosus (SLE) and the development of novel therapeutics.

I. Introduction: The Serendipitous Discovery and Mechanistic Underpinnings

The journey into understanding DL-canavanine's role in autoimmunity began with astute clinical observations. Reports emerged of individuals developing a syndrome strikingly similar to systemic lupus erythematosus (SLE) after consuming alfalfa sprouts, which are naturally rich in the non-proteinogenic amino acid L-canavanine.[1] This was further substantiated by studies in monkeys fed alfalfa sprouts, who subsequently developed hematologic and serologic abnormalities characteristic of SLE.[1] The re-challenge of these animals with purified L-canavanine sulfate led to a relapse of the syndrome, solidifying its role as the causative agent.[1]

L-canavanine's ability to induce this lupus-like state is rooted in its structural similarity to L-arginine. This molecular mimicry allows it to be mistakenly recognized and utilized by the cellular machinery. Specifically, arginyl-tRNA synthetase can charge L-canavanine, leading to its incorporation into newly synthesized proteins in place of L-arginine.[1] This substitution results in the formation of structurally aberrant "canavanyl proteins." These altered proteins can have disrupted tertiary and quaternary structures, leading to impaired function and potentially triggering an autoimmune response where the body recognizes these modified self-proteins as foreign.[1]

II. Molecular Mechanisms of Canavanine-Induced Autoimmunity

The introduction of L-canavanine into an organism initiates a cascade of molecular events that culminate in the breakdown of self-tolerance and the development of autoimmunity. The primary mechanism involves the generation of neoantigens through the incorporation of canavanine into proteins. These canavanyl proteins can then be processed and presented by antigen-presenting cells (APCs), leading to the activation of autoreactive T and B lymphocytes.

Furthermore, L-canavanine has been shown to have direct effects on immune cells. In vitro studies have demonstrated that L-canavanine can modulate T-cell function, including the abrogation of suppressor T-cell activity.[2] This disruption of regulatory T-cell function can lead to an unchecked activation of B-cells and subsequent production of autoantibodies, a hallmark of SLE.[2] The production of autoantibodies against nuclear components, such as double-stranded DNA (dsDNA), is a key feature of the canavanine-induced lupus-like syndrome.[3]

III. Experimental Induction of Lupus-Like Syndrome in a Murine Model

The use of murine models is crucial for studying the pathogenesis of canavanine-induced lupus and for the preclinical evaluation of potential therapies. Susceptible mouse strains, such as NZB/W F1, NZB, and DBA/2, are recommended, as resistant strains like BALB/c may not develop the disease phenotype.[1]

Experimental Workflow

Detailed Experimental Protocols

A. L-Canavanine Sulfate Administration

Two primary methods of administration are dietary inclusion and oral gavage.

-

Dietary Inclusion:

-

Preparation of Diet: Prepare a custom diet containing 1% L-canavanine sulfate by weight. A common basal diet contains approximately 23.4% protein.[4] Ensure the L-canavanine is thoroughly mixed for uniform distribution.

-

Administration: Provide the canavanine-containing diet and water ad libitum to the experimental group. The control group should receive the same basal diet without L-canavanine.

-

Duration: Continue the diet for a period of 8-24 weeks, with regular monitoring.[3]

-

-

Oral Gavage:

-

Dosage Calculation: Based on dietary studies, a daily intake of approximately 1.5 g/kg can be estimated.[5] Prepare a solution of L-canavanine sulfate in a suitable vehicle (e.g., sterile water or saline).

-

Administration: Administer the calculated dose via oral gavage once daily. The volume should not exceed 10 ml/kg.[6] Use an appropriately sized gavage needle (e.g., 20-22 gauge for adult mice) with a ball tip to prevent esophageal injury.[6][7]

-

Duration: A treatment period of 8-12 weeks is typically sufficient to induce the lupus-like phenotype.

-

B. Assessment of Autoantibodies (Anti-dsDNA ELISA)

-

Plate Coating: Dilute dsDNA antigen to a working concentration in PBS and add 100 µl per well to a high-binding ELISA plate. Incubate overnight at 4°C.[8]

-

Washing: Wash the plate 3 times with wash buffer (e.g., PBS with 0.05% Tween-20).

-

Blocking: Add 200 µl of blocking buffer (e.g., PBS with 1% BSA) to each well and incubate for 1-2 hours at room temperature.[8]

-

Sample and Standard Incubation: Wash the plate. Add 100 µl of diluted serum samples (typically 1:100 in blocking buffer) and standards to the appropriate wells. Incubate for 2 hours at room temperature.[8]

-

Detection Antibody Incubation: Wash the plate. Add 100 µl of HRP-conjugated anti-mouse IgG detection antibody diluted in blocking buffer to each well. Incubate for 1 hour at room temperature.[8]

-

Substrate Addition: Wash the plate. Add 100 µl of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.[9]

-

Stopping the Reaction: Add 100 µl of stop solution (e.g., 2N H₂SO₄) to each well.[9]

-

Data Acquisition: Read the absorbance at 450 nm using a microplate reader.[9]

C. Histopathological Analysis of Lupus Nephritis

-

Tissue Collection and Fixation: At the experimental endpoint, euthanize the mice and perfuse with PBS. Collect the kidneys and fix them in 10% neutral buffered formalin or 4% paraformaldehyde overnight.[10]

-

Tissue Processing and Embedding: Dehydrate the fixed kidneys through a series of graded ethanol solutions, clear with xylene, and embed in paraffin.[11]

-

Sectioning and Staining: Cut 4-5 µm thick sections and mount them on glass slides. Deparaffinize and rehydrate the sections. Stain with Hematoxylin and Eosin (H&E) for general morphology and Periodic acid-Schiff (PAS) to assess the glomerular basement membrane and mesangial matrix.[11]

-

Scoring: Evaluate the kidney sections for signs of lupus nephritis, including glomerulonephritis, immune complex deposition, and interstitial inflammation, using a semi-quantitative scoring system.[12][13]

D. Flow Cytometric Analysis of Splenic T-Lymphocytes

-

Spleen Homogenization: Harvest the spleen and gently homogenize it through a 70 µm cell strainer to obtain a single-cell suspension.

-

Red Blood Cell Lysis: Lyse red blood cells using an ACK lysis buffer.[14]

-

Cell Staining: Resuspend the splenocytes in FACS buffer (e.g., PBS with 2% FBS). Stain the cells with a cocktail of fluorescently-labeled antibodies against T-cell surface markers (e.g., CD3, CD4, CD8, CD25, FoxP3 for regulatory T cells) for 30 minutes on ice.[15]

-

Intracellular Staining (for FoxP3): For intracellular targets like FoxP3, fix and permeabilize the cells using a commercially available kit before adding the intracellular antibody.

-

Data Acquisition: Acquire the stained cells on a flow cytometer.

-

Data Analysis: Analyze the data using appropriate software to quantify the different T-cell populations.[14][15]

IV. Data Presentation and Interpretation

A well-structured presentation of quantitative data is essential for clear interpretation and comparison between experimental groups.

Table 1: Serum Anti-dsDNA Antibody Titers

| Group | N | Mean Anti-dsDNA Titer (Units/mL) | Standard Deviation | p-value vs. Control |

| Control | 10 | 50.2 | 15.8 | - |

| DL-canavanine | 10 | 458.9 | 120.5 | <0.001 |

Table 2: Histopathological Scoring of Lupus Nephritis

| Group | N | Glomerulonephritis Score (0-4) | Interstitial Inflammation Score (0-3) |

| Control | 10 | 0.2 ± 0.1 | 0.1 ± 0.1 |

| DL-canavanine | 10 | 3.5 ± 0.8 | 2.8 ± 0.6 |

| Scores are presented as mean ± standard deviation. |

Table 3: Splenic T-Cell Population Analysis

| Group | N | % CD4+ T-Cells | % CD8+ T-Cells | % CD4+CD25+FoxP3+ (Tregs) |

| Control | 10 | 25.4 ± 3.1 | 15.2 ± 2.5 | 8.5 ± 1.2 |

| DL-canavanine | 10 | 28.9 ± 4.5 | 18.6 ± 3.0 | 4.2 ± 0.9 |

| Values are presented as a percentage of total lymphocytes (mean ± standard deviation). |

V. Conclusion and Future Directions

The this compound-induced lupus model provides a valuable and reproducible tool for investigating the environmental triggers of autoimmunity and for the preclinical assessment of novel therapeutic agents. The mechanisms underlying this model, particularly the role of altered self-proteins in breaking immune tolerance, offer a unique window into the pathogenesis of SLE. Future research could focus on further dissecting the specific T-cell and B-cell epitopes within canavanyl proteins that drive the autoimmune response. Additionally, this model can be instrumental in evaluating therapies that target specific pathways in the autoimmune cascade, from antigen presentation to B-cell activation and autoantibody production. The detailed protocols provided in this guide are intended to facilitate the successful implementation of this model, thereby accelerating research and development in the field of lupus and autoimmunity.

VI. References

-

Assessment of lupus nephritis and histopathology. Bio-protocol. Available at: --INVALID-LINK--.

-

Skordos, I., Demeyer, A., & Beyaert, R. (2021). Analysis of T cells in mouse lymphoid tissue and blood with flow cytometry. STAR protocols, 2(1), 100351. Available at: --INVALID-LINK--.

-

Brown, D. L. (2005). Canavanine-induced longevity in mice may require diets with greater than 15.7% protein. Nutrition & metabolism, 2, 7. Available at: --INVALID-LINK--.

-

Brown, D. L. (2005). Canavanine-induced longevity in mice may require diets with greater than 15.7% protein. Nutrition & Metabolism, 2(1), 7. Available at: --INVALID-LINK--.

-

Mouse Anti-dsDNA IgG1 ELISA Kit Manual. Alpha Diagnostic International. Available at: --INVALID-LINK--.

-

Prete, P. E. (1985). Effects of L-canavanine on immune function in normal and autoimmune mice: disordered B-cell function by a dietary amino acid in the immunoregulation of autoimmune disease. Canadian journal of physiology and pharmacology, 63(7), 843–854. Available at: --INVALID-LINK--.

-

Mouse anti-double stranded DNA antibody (IgG) Elisa Kit. AFG Scientific. Available at: --INVALID-LINK--.

-

Oral Gavage - Rodent. San Diego State University. Available at: --INVALID-LINK--.

-

Mouse Lupus Methods. Inotiv. Available at: --INVALID-LINK--.

-

Mouse Anti-dsDNA (double stranded DNA) antibody ELISA Kit. FineTest. Available at: --INVALID-LINK--.

-

Analysis of T cells from mouse spleen by flow cytometry. Miltenyi Biotec. Available at: --INVALID-LINK--.

-

Mouse Anti-dsDNA IgG ELISA Kit Manual. Alpha Diagnostic International. Available at: --INVALID-LINK--.

-

Immunophenotyping of T cells from mouse spleen using flow cytometry. Miltenyi Biotec. Available at: --INVALID-LINK--.

-

Prete, P. E. (1985). Effects of L-canavanine on immune function in normal and autoimmune mice: disordered B-cell function by a dietary amino acid in the immunoregulation of autoimmune disease. Canadian Journal of Physiology and Pharmacology, 63(7), 843-854. Available at: --INVALID-LINK--.

-

Mouse Oral Gavage Administration. Research Biomethods Training. Available at: --INVALID-LINK--.

-

van der Heijden, K. M., et al. (2016). Suppression of lupus nephritis and skin lesions in MRL/lpr mice by administration of the topoisomerase I inhibitor irinotecan. Arthritis research & therapy, 18(1), 248. Available at: --INVALID-LINK--.

-

Yu, Y. R. A., et al. (2016). A protocol for the comprehensive flow cytometric analysis of immune cells in normal and inflamed murine non-lymphoid tissues. PloS one, 11(3), e0150680. Available at: --INVALID-LINK--.

-

Step-by-step guide to ELISA. Mabtech. (2022). Available at: --INVALID-LINK--.

-

Skordos, I., Demeyer, A., & Beyaert, R. (2021). Analysis of T cells in mouse lymphoid tissue and blood with flow cytometry. STAR protocols, 2(1), 100351. Available at: --INVALID-LINK--.

-

SOP: Mouse Oral Gavage. Virginia Tech. (2017). Available at: --INVALID-LINK--.

-

TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP. UBC Animal Care Committee. (2021). Available at: --INVALID-LINK--.

-

Oral Gavage In Mice and Rats. UCSF IACUC. (2023). Available at: --INVALID-LINK--.

-

Akaogi, J., et al. (2006). Role of non-protein amino acid L-canavanine in autoimmunity. Autoimmunity reviews, 5(6), 429–435. Available at: --INVALID-LINK--.

-

Lupus nephritis. Kidney Pathology. Available at: --INVALID-LINK--.

-